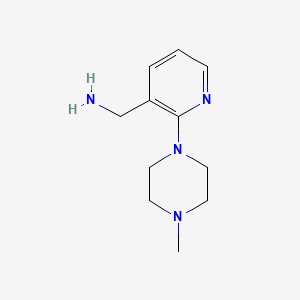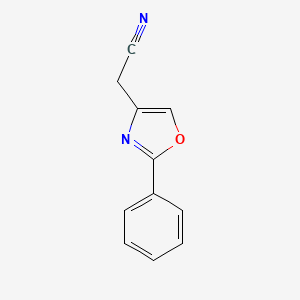
(4-メチルピペラジン-1-イル)ピリジン-3-イル)メタンアミン
説明
2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine, also known as 4-Methylpiperazin-1-ylpyridin-3-ylmethanamine, is an organic compound that has been studied extensively due to its potential applications in the fields of medicinal chemistry and drug design. This compound is a derivative of piperazine, a cyclic amine found in various pharmaceuticals, and has been found to possess a range of pharmacological properties, including anticonvulsant, anti-inflammatory and analgesic activities. The synthesis of 4-Methylpiperazin-1-ylpyridin-3-ylmethanamine has been well documented, as has its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学的研究の応用
医薬品研究:抗結核剤
この化合物は、抗結核剤としての可能性について調査されています。ある研究では、この化合物の誘導体を設計・合成し、Mycobacterium tuberculosis H37Raに対する活性を評価しました。 一部の誘導体は、有意な阻害濃度を示しており、この化合物が新しい抗結核薬開発のための足場として有望であることを示唆しています .
化学合成:ピペラジン誘導体
この化合物は、ピペラジン誘導体の合成に使用されます。 これらの誘導体は、抗炎症作用や鎮痛作用など、潜在的な薬理活性を有する化合物の開発に不可欠です .
作用機序
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets . .
生化学分析
Biochemical Properties
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with receptor tyrosine kinases, particularly the platelet-derived growth factor receptor (PDGFR) tyrosine kinase . This interaction can inhibit the activity of PDGFR, which is crucial in regulating cell growth and division. Additionally, (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine may interact with other proteins involved in cell signaling pathways, thereby influencing various cellular functions.
Cellular Effects
The effects of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine on cells are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PDGFR, this compound can alter cell proliferation and differentiation . Furthermore, (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine may affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell survival and function.
Molecular Mechanism
At the molecular level, (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine exerts its effects through binding interactions with biomolecules. It binds to the active site of PDGFR, inhibiting its kinase activity and preventing downstream signaling . This inhibition can lead to reduced phosphorylation of target proteins, ultimately affecting various cellular processes. Additionally, (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine may modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine remains stable under normal storage conditions . Its long-term effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects by inhibiting PDGFR and modulating cell signaling pathways . At higher doses, it may cause toxic or adverse effects, such as cellular toxicity and organ damage. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be excreted. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. Studying these transport and distribution mechanisms can provide insights into the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
The subcellular localization of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall effects on cellular processes. Investigating the subcellular localization of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine can provide valuable information for optimizing its therapeutic applications.
特性
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCQKISFLSLQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588418 | |
| Record name | 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953748-71-5 | |
| Record name | 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1602462.png)

